L-Mannose

Description

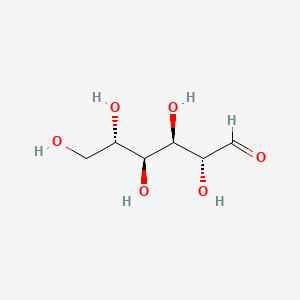

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-BXKVDMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884248 | |

| Record name | L-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-80-5 | |

| Record name | L-Mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3YE50TX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Mannose: A Comprehensive Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of L-glucose, is a naturally occurring monosaccharide that plays a role in various biological processes. While less common than its D-enantiomer, the unique stereochemistry of this compound makes it a subject of interest in glycoscience and drug development. This technical guide provides an in-depth exploration of the structure and stereochemistry of this compound, including its various structural representations, key physicochemical properties, and the experimental protocols used for its characterization.

Structure and Stereochemistry of this compound

The structural elucidation of this compound is fundamental to understanding its function and interactions. Like other aldohexoses, this compound can be represented in several forms: the open-chain Fischer projection and the cyclic Haworth and chair conformations.

Fischer Projection

The Fischer projection provides a two-dimensional representation of the linear form of this compound. In this projection, the carbon chain is depicted vertically with the aldehyde group at the top (C1). The stereochemistry at each chiral center is defined by the position of the hydroxyl (-OH) groups. For this compound, the hydroxyl group on the highest numbered chiral carbon (C5) is on the left, defining it as an "L" sugar. The defining stereochemical feature of mannose is the orientation of the hydroxyl group at C2, which is on the left in the Fischer projection of this compound.

Haworth Projection

In aqueous solutions, this compound predominantly exists in cyclic hemiacetal forms. The intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5 forms a six-membered pyranose ring. The Haworth projection is a common way to depict this cyclic structure. This cyclization creates a new chiral center at C1, known as the anomeric carbon, giving rise to two diastereomers called anomers: α-L-Mannopyranose and β-L-Mannopyranose.

-

α-L-Mannopyranose: The anomeric hydroxyl group is on the same side of the ring as the CH₂OH group (C6).

-

β-L-Mannopyranose: The anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group (C6).

This compound can also form a five-membered furanose ring through the reaction of the C1 aldehyde with the C4 hydroxyl group, though the pyranose form is generally more stable.

Chair Conformation

The six-membered pyranose ring of this compound is not planar and adopts a stable chair conformation to minimize steric strain. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The relative stability of the two chair conformations for each anomer depends on the steric interactions between the substituents. Generally, conformations with bulkier groups in equatorial positions are more stable.[1] For β-L-Mannopyranose, the chair conformation with the maximum number of bulky substituents (including the anomeric -OH and the -CH₂OH group) in equatorial positions is the most stable.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Melting Point | 129-131 °C | [2][3][4][5] |

| Specific Rotation [α]D | -14.7° (c=4, H₂O, 20°C) | |

| Solubility in Water | 100 mg/mL |

Experimental Protocols for Structural Characterization

The structural and stereochemical features of this compound are determined using a combination of analytical techniques. The following sections outline the general methodologies for two key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of this compound in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O). The concentration is typically in the millimolar range.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. These experiments include:

-

¹H NMR: Provides information about the number and chemical environment of the protons. The coupling constants (J-values) between protons can be used to infer their dihedral angles and thus the relative stereochemistry.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing the connectivity within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, aiding in the assignment of quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, which is crucial for determining the stereochemistry and the conformation of the molecule, including the anomeric configuration.

-

-

-

Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon resonances. The chemical shifts, coupling constants, and NOE patterns are then used to confirm the identity of this compound and to determine the predominant anomeric and conformational forms in solution.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of this compound in its crystalline state.

Methodology:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is a critical and often challenging step that involves preparing a supersaturated solution of this compound and allowing it to slowly evaporate or cool. Various solvents and crystallization conditions may need to be screened.

-

X-ray Diffraction Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

-

The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods).

-

An initial electron density map is calculated, from which a preliminary model of the this compound molecule can be built.

-

This model is then refined against the experimental data to improve the fit and obtain the final, high-resolution three-dimensional structure. The refinement process yields the precise coordinates of each atom, bond lengths, and bond angles.

-

Visualizing Structural Relationships

The following diagram illustrates the relationship between the different structural representations of this compound.

References

The Enantiomeric Divide: A Technical Guide to the Biological Roles of L-Mannose versus D-Mannose

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the distinct biological roles of L-Mannose and D-Mannose. Aimed at researchers, scientists, and drug development professionals, this document elucidates the metabolic pathways, signaling cascades, and therapeutic potential of these two stereoisomers. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide serves as an essential resource for advancing research in glycobiology and therapeutic development.

Introduction: The Significance of Stereochemistry

D-Mannose, a C-2 epimer of glucose, is a well-characterized monosaccharide integral to various physiological processes in mammals, most notably protein glycosylation.[1][2] Its L-enantiomer, this compound, is not typically utilized in mammalian biological systems.[3] However, its structural similarity to L-rhamnose allows it to be recognized by certain microbial and plant enzymes.[2] This fundamental difference in their biological recognition and metabolism underscores the critical role of stereochemistry in dictating the function of monosaccharides. This guide will delve into these differences, providing a detailed comparison of their biological fates and functions.

Comparative Metabolism of this compound and D-Mannose

The metabolic pathways of D-Mannose and this compound are starkly different in mammals. D-Mannose is readily metabolized, while this compound is largely unrecognized by mammalian enzymes.

D-Mannose Metabolism

D-Mannose enters mammalian cells via hexose transporters, including a potential specific transporter that is less sensitive to glucose competition.[4] Once inside the cell, it is phosphorylated by hexokinase to D-mannose-6-phosphate. This intermediate stands at a critical metabolic crossroads, where it can either be isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI) to enter glycolysis, or be converted to D-mannose-1-phosphate by phosphomannomutase 2 (PMM2) to serve as a precursor for the synthesis of nucleotide sugars (GDP-mannose and dolichol-phosphate-mannose) required for glycosylation.

This compound Metabolism

In contrast to its D-isomer, this compound is not a significant substrate for mammalian metabolic pathways. While some microbial enzymes can utilize this compound due to its structural analogy to L-rhamnose, mammalian systems generally lack the necessary enzymes for its metabolism.

Table 1: Comparative Overview of this compound and D-Mannose Metabolism in Mammals

| Feature | D-Mannose | This compound | Reference(s) |

| Cellular Uptake | Facilitated diffusion via hexose transporters | Not readily transported | |

| Phosphorylation | Phosphorylated by hexokinase | Not a primary substrate for hexokinase | |

| Glycolysis Entry | Yes, via conversion to fructose-6-phosphate | No | |

| Glycosylation Precursor | Yes, a key precursor for N-linked glycosylation | No |

Role in Biological Recognition and Signaling

The stereochemistry of mannose isomers dictates their interaction with cellular receptors and their role in signaling pathways.

D-Mannose in Biological Recognition

D-Mannose is a critical component of N-linked glycans on the surface of glycoproteins, which are essential for a wide range of biological recognition events. These include cell-cell adhesion, immune responses, and pathogen recognition. The mannose receptor (CD206), a C-type lectin found on the surface of macrophages and dendritic cells, specifically recognizes terminal D-mannose residues on pathogens, leading to their phagocytosis and subsequent antigen presentation.

This compound in Biological Recognition

Due to its general absence from mammalian glycans, this compound does not play a significant role in endogenous biological recognition. However, studies have shown that synthetic glyco-oligoamides containing this compound can exhibit distinct recognition properties when interacting with DNA, suggesting potential for stereospecific interactions in engineered systems.

Signaling Pathways

D-Mannose metabolism has been shown to influence various signaling pathways. For instance, D-mannose supplementation can enhance anti-tumor immunity by reshaping T cell differentiation. It has also been shown to suppress macrophage IL-1β production, indicating a role in modulating inflammatory responses.

The involvement of this compound in mammalian signaling pathways has not been established due to its metabolic inertness.

Quantitative Data Summary

Quantitative data directly comparing the biological activities of this compound and D-Mannose are limited. However, available data on D-Mannose metabolism and receptor binding provide a baseline for understanding its biological potency.

Table 2: Kinetic Parameters of Key Enzymes and Transporters in D-Mannose Metabolism

| Enzyme/Transporter | Substrate | Km | Vmax | Cell/Tissue Type | Reference(s) |

| Mannose Transporter | D-Mannose | 30-70 µM | - | Various mammalian cell lines | |

| Hexokinase | D-Mannose (α-anomer) | Lower Km (higher affinity) | Lower Vmax | Rat parotid/pancreatic islets | |

| Hexokinase | D-Mannose (β-anomer) | Higher Km (lower affinity) | Higher Vmax | Rat parotid/pancreatic islets |

Table 3: Binding Affinities of D-Mannose to Lectins

| Lectin | Ligand | Dissociation Constant (Kd) | Reference(s) |

| Mannose Receptor (CD206) | D-Mannose | mM range | |

| Concanavalin A | α-D-Mannose | 1.3 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mannose isomers.

Monosaccharide Uptake Assay

This protocol is designed to measure the cellular uptake of radiolabeled monosaccharides.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), pre-warmed

-

Culture medium

-

Radiolabeled D-Mannose (e.g., [3H]D-Mannose) or this compound

-

Unlabeled D-Mannose and this compound

-

Scintillation fluid and counter

Procedure:

-

Culture cells to the desired confluence in appropriate culture plates.

-

Wash the cells twice with pre-warmed PBS.

-

Add pre-warmed culture medium containing a known concentration of the radiolabeled mannose isomer. For competition assays, include varying concentrations of the unlabeled isomer or other sugars.

-

Incubate the cells at 37°C for defined time points (e.g., 5, 15, 30 minutes), ensuring uptake is in the linear range.

-

To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

-

Calculate the uptake rate as nmol of mannose/mg of protein/minute.

Coupled Spectrophotometric Assay for Phosphomannose Isomerase (MPI) Activity

This assay measures the activity of MPI by coupling the production of fructose-6-phosphate to the reduction of NADP⁺.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

D-Mannose-6-phosphate

-

Phosphoglucose isomerase (PGI)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP⁺

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADP⁺, PGI, and G6PDH.

-

Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes at 37°C to measure any background reactions.

-

Initiate the reaction by adding D-mannose-6-phosphate.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

The rate of the reaction is proportional to the MPI activity in the lysate.

Visualizations of Pathways and Workflows

D-Mannose Metabolic Pathway

Caption: Metabolic fate of D-Mannose in mammalian cells.

Experimental Workflow for Monosaccharide Uptake Assay

Caption: Workflow for monosaccharide cellular uptake assay.

Conclusion

The biological roles of this compound and D-Mannose are fundamentally dictated by their stereochemistry. D-Mannose is a key player in mammalian metabolism and cellular recognition, with established roles in glycosylation and immune signaling. In contrast, this compound is largely inert in these systems. This guide provides a foundational resource for researchers to explore these differences further. The provided data, protocols, and visualizations are intended to facilitate the design of new experiments and the development of novel therapeutic strategies that leverage the unique properties of these mannose isomers. Further research is warranted to fully elucidate the potential, albeit limited, interactions of this compound with biological systems and to continue to unravel the complex regulatory networks governed by D-Mannose.

References

The Enigmatic Presence of L-Mannose in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, an epimer of L-rhamnose and the enantiomer of the ubiquitous D-mannose, represents a rare sugar with a sparsely documented natural occurrence in the biological world. Unlike its D-counterpart, which is a central player in glycolysis, protein glycosylation, and various metabolic pathways, this compound is not typically integrated into the mainstream of cellular carbohydrate metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, biosynthesis, and physiological roles, with a particular focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its formation. While data on this compound is limited, this guide consolidates available information to serve as a foundational resource for researchers exploring the potential of this rare sugar in various scientific and therapeutic contexts.

Introduction: The Rarity of this compound in Nature

Carbohydrates are fundamental to life, with monosaccharides serving as primary energy sources and crucial structural components of complex biomolecules. Within the vast landscape of monosaccharides, D-isomers are overwhelmingly predominant in biological systems. D-mannose, for instance, is a key constituent of glycoproteins and glycolipids, and its metabolism is intricately linked to that of glucose.[1]

In stark contrast, this compound is seldom found in nature. Its structural similarity to the more common L-rhamnose (6-deoxy-L-mannose) allows for its interaction with certain enzymes, primarily as an artificial substrate in in-vitro settings.[1] While some sources suggest its potential role in supporting urinary tract health, much of the available information is in the context of its biotechnological production rather than its natural physiological function.[2] This guide will delineate the known instances of its occurrence and the enzymatic machinery capable of its synthesis.

Natural Occurrence and Quantitative Data

The natural abundance of free this compound in organisms is not well-documented, and quantitative data is scarce. Most analytical studies of monosaccharides in biological matrices do not specifically quantify this compound, focusing instead on more common sugars like D-glucose, D-galactose, and D-mannose.

For context, the concentration of D-mannose in human plasma is typically in the range of 50-100 µM.[3] It is important to note that these values pertain to the D-isomer and should not be extrapolated to this compound. The table below summarizes the concentrations of D-mannose in various biological samples to provide a comparative perspective.

| Biological Matrix | Organism/Cell Line | Concentration of D-Mannose | Reference |

| Human Plasma | Human | 50-100 µM | [3] |

| Human Serum (Healthy) | Human | 18.5 ± 5.5 µmol/l | |

| Human Serum (Ovarian Cancer) | Human | 61.22 µmol/L (advanced stage) | |

| Mouse Blood | Mouse | ~100 µM | |

| Mouse Milk | Mouse | ~75 µM |

The lack of quantitative data for this compound underscores its rarity and highlights the need for targeted analytical methods to investigate its potential presence and concentration in various biological systems.

Biosynthesis of this compound

A dedicated, widespread biosynthetic pathway for this compound has not been identified in most organisms. However, its synthesis can be achieved through the action of specific enzymes that exhibit broad substrate specificity. The primary enzyme implicated in this compound formation is L-rhamnose isomerase .

Enzymatic Conversion by L-Rhamnose Isomerase

L-rhamnose isomerase (EC 5.3.1.14) is an enzyme that catalyzes the isomerization of L-rhamnose to L-rhamnulose. Crucially, this enzyme has been shown to possess a broad substrate specificity and can catalyze the isomerization of other aldoses and ketoses. One such reaction is the conversion of L-fructose to this compound.

This enzymatic reaction provides a potential route for the biosynthesis of this compound in organisms that express L-rhamnose isomerase and have a source of L-fructose.

Potential Physiological Roles

Given its rare occurrence, the physiological roles of this compound are not well understood. It is plausible that in specific organisms or under particular conditions, this compound could serve specialized functions. However, it is generally considered that this compound is not a significant contributor to mainstream metabolic or structural pathways in most organisms.

Some plant enzymes have been observed to utilize this compound as an artificial substrate in vitro, which is attributed to its structural resemblance to L-rhamnose. This suggests a potential for interaction with metabolic pathways in organisms that produce L-rhamnose, although the in vivo significance of this is yet to be determined.

Experimental Protocols

The detection and quantification of this compound in biological samples require sensitive and specific analytical techniques. The methodologies are similar to those used for other monosaccharides, with modifications to ensure the separation and identification of the L-isomer.

Sample Preparation: Hydrolysis of Glycoconjugates

To analyze this compound that may be part of glycoproteins or polysaccharides, the glycosidic bonds must first be cleaved through hydrolysis.

Protocol: Acid Hydrolysis for Neutral Monosaccharide Release

-

Sample Preparation: To a known amount of lyophilized biological sample (e.g., 1 mg of purified glycoprotein), add 200 µL of 2M trifluoroacetic acid (TFA).

-

Hydrolysis: Incubate the sample at 100°C for 3 hours.

-

Drying: Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent (e.g., 100 µL of ultrapure water) for subsequent derivatization and analysis.

Note: For samples requiring stronger hydrolysis conditions, 6M HCl can be used, but this may lead to some degradation of hexoses.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of monosaccharides. Derivatization with a fluorescent tag is often employed to enhance sensitivity.

Protocol: HPLC Analysis with 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization

-

Derivatization:

-

To the reconstituted hydrolysate (or a standard solution of this compound), add 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP in methanol.

-

Incubate at 70°C for 30 minutes.

-

Cool to room temperature and neutralize with 50 µL of 0.3 M HCl.

-

-

Extraction:

-

Add 200 µL of chloroform and vortex vigorously.

-

Centrifuge to separate the phases and discard the lower organic layer. Repeat the extraction two more times.

-

The aqueous upper layer containing the PMP-labeled monosaccharides is collected.

-

-

HPLC Analysis:

-

Inject the PMP-labeled sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile.

-

Detect the PMP derivatives using a UV detector at approximately 250 nm.

-

Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

-

Conclusion

This compound remains an enigmatic player in the world of carbohydrates. Its natural occurrence is evidently rare, and its physiological roles are largely undefined. The primary known route for its biosynthesis is through the action of L-rhamnose isomerase on L-fructose, a pathway that holds more relevance in biotechnological applications than in mainstream metabolism. For researchers and drug development professionals, the scarcity of this compound in biological systems presents both a challenge and an opportunity. The development of highly sensitive analytical methods is crucial to definitively map its presence and concentration in various organisms. Unraveling the potential niche roles of this rare sugar could open new avenues in glycobiology and therapeutic development. This guide serves as a starting point, summarizing the current knowledge and providing the necessary experimental frameworks to further explore the intriguing world of this compound.

References

Enzymatic Synthesis of L-Mannose from L-Fructose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a rare L-sugar, holds significant potential in the pharmaceutical and biotechnology sectors due to its unique biological activities. Traditional chemical synthesis of this compound is often complex and environmentally challenging. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound from L-fructose, a more specific and sustainable alternative. The core of this process relies on the catalytic activity of L-rhamnose isomerase (L-RI), an enzyme capable of reversible isomerization between various aldoses and ketoses. This document details the characteristics of a particularly robust L-rhamnose isomerase, outlines a comprehensive experimental workflow for enzyme preparation and catalysis, and presents the available quantitative data to guide research and development in this area.

Introduction

L-sugars are monosaccharides that are mirror images of their more common D-counterparts. Their unique stereochemistry often leads to distinct biological properties, making them attractive for various applications, including as non-caloric sweeteners, therapeutic agents, and building blocks for chiral synthesis. This compound, in particular, is of growing interest. The enzymatic approach to its synthesis offers high specificity and mild reaction conditions compared to conventional chemical methods. The key to this biotransformation is the enzyme L-rhamnose isomerase (EC 5.3.1.14), which naturally catalyzes the isomerization of L-rhamnose to L-rhamnulose. Due to its broad substrate specificity, this enzyme can also effectively catalyze the isomerization of L-fructose to this compound.[1][2]

The Key Enzyme: L-Rhamnose Isomerase

Several L-rhamnose isomerases from various microbial sources have been identified and characterized. A particularly promising candidate for the synthesis of this compound is the thermostable L-rhamnose isomerase from the hyperthermophile Caldicellulosiruptor obsidiansis OB47.[3] This enzyme has been successfully expressed in Escherichia coli and exhibits high activity and stability at elevated temperatures, which can be advantageous for industrial processes by reducing the risk of microbial contamination and increasing reaction rates.[1][3]

Enzymatic Properties

The recombinant L-rhamnose isomerase from C. obsidiansis OB47 displays optimal activity under specific conditions that are crucial for designing an efficient synthesis process.

-

Optimal pH and Temperature: The enzyme exhibits maximal activity at a pH of 8.0 and a temperature of 85 °C.

-

Cofactor Dependence: The presence of cobalt ions (Co²⁺) has been shown to significantly activate the enzyme.

-

Substrate Specificity: While the enzyme's primary substrate is L-rhamnose, it also demonstrates activity with other sugars, including L-fructose. The specific activity of the purified recombinant L-RI from C. obsidiansis OB47 with L-fructose as the substrate has been determined to be 9.6 U/mg. One unit of activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for the L-rhamnose isomerase from C. obsidiansis OB47.

| Parameter | Value | Reference |

| Enzyme Source | Caldicellulosiruptor obsidiansis OB47 | |

| Optimal pH | 8.0 | |

| Optimal Temperature | 85 °C | |

| Cofactor | Co²⁺ |

Table 1: General Properties of Recombinant L-Rhamnose Isomerase from C. obsidiansis OB47

| Substrate | Specific Activity (U/mg) | Reference |

| L-Rhamnose | 277.6 | |

| This compound | 57.9 | |

| D-Allose | 13.7 | |

| L-Fructose | 9.6 |

Table 2: Substrate Specificity of Recombinant L-Rhamnose Isomerase from C. obsidiansis OB47

Note: Michaelis-Menten kinetic parameters (Km and Vmax) for L-fructose with this specific enzyme are not currently available in the cited literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound from L-fructose.

Preparation of Recombinant L-Rhamnose Isomerase

This protocol is based on the expression and purification of the L-RI from C. obsidiansis OB47 in E. coli.

4.1.1. Gene Cloning and Expression Vector Construction

-

The gene encoding the L-rhamnose isomerase from C. obsidiansis OB47 is amplified by polymerase chain reaction (PCR).

-

The amplified gene is then ligated into an appropriate expression vector, such as pET-28a(+), which allows for the production of a His-tagged fusion protein for ease of purification.

-

The resulting plasmid is transformed into a suitable E. coli expression host strain, such as E. coli BL21(DE3).

4.1.2. Protein Expression and Cell Culture

-

A single colony of the transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grown overnight at 37 °C with shaking.

-

The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 16 °C) to enhance the production of soluble protein.

4.1.3. Enzyme Purification

-

The E. coli cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 10 mM imidazole).

-

The cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged L-RI is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

The column is washed with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

-

The recombinant L-RI is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0) and its concentration is determined using a standard protein assay, such as the Bradford assay. The purity of the enzyme should be assessed by SDS-PAGE.

Enzymatic Synthesis of this compound

This proposed protocol is based on the optimal conditions identified for the L-RI from C. obsidiansis OB47.

-

Reaction Mixture Preparation:

-

Prepare a solution of L-fructose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The concentration of L-fructose can be varied to optimize the reaction, with starting concentrations in the range of 50-200 g/L being a reasonable starting point.

-

Add CoCl₂ to a final concentration of 1 mM as a cofactor.

-

-

Enzymatic Reaction:

-

Pre-heat the L-fructose solution to the optimal reaction temperature of 85 °C.

-

Initiate the reaction by adding the purified L-rhamnose isomerase to the reaction mixture. The enzyme concentration should be optimized, but a starting point could be in the range of 10-50 U per gram of substrate.

-

Incubate the reaction mixture at 85 °C with gentle agitation for a defined period. The reaction time will need to be optimized to achieve the desired conversion and can be monitored by taking samples at various time points.

-

-

Reaction Termination:

-

The reaction can be terminated by heat inactivation of the enzyme (e.g., by boiling for 10 minutes) or by the addition of an acid (e.g., perchloric acid) followed by neutralization.

-

Analysis of Substrates and Products

The concentrations of L-fructose and this compound in the reaction mixture can be determined using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Samples from the reaction mixture should be centrifuged or filtered to remove the enzyme before analysis.

-

HPLC System: A carbohydrate analysis column (e.g., a calcium-form ion-exchange column) is typically used.

-

Mobile Phase: Ultrapure water is commonly used as the mobile phase.

-

Detection: A refractive index (RI) detector is used to detect the sugars.

-

Quantification: The concentrations of L-fructose and this compound are determined by comparing the peak areas to those of known standards.

Visualizations

Enzymatic Reaction Pathway

Caption: Isomerization of L-Fructose to this compound.

Experimental Workflow

Caption: Workflow for this compound Synthesis.

Conclusion

The enzymatic synthesis of this compound from L-fructose using L-rhamnose isomerase presents a promising and sustainable manufacturing route. The thermostable L-RI from Caldicellulosiruptor obsidiansis OB47 is a particularly attractive biocatalyst due to its high activity and stability under industrially relevant conditions. While further research is needed to fully optimize the conversion of L-fructose to this compound and to determine the kinetic parameters of the enzyme with L-fructose, the information provided in this guide offers a solid foundation for researchers and drug development professionals to advance the production of this rare and valuable sugar. The detailed protocols and quantitative data herein should facilitate the development of efficient and scalable bioprocesses for this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars | Semantic Scholar [semanticscholar.org]

- 3. Characterization of a thermostable recombinant l-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47 and its application for the production of l-fructose and l-rhamnulose - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Mannose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Mannose, an epimer of L-glucose, is a monosaccharide of significant interest in various scientific disciplines, including glycobiology and medicinal chemistry. While its enantiomer, D-Mannose, is ubiquitous in nature and plays a crucial role in mammalian metabolism and protein glycosylation, this compound is less common but holds potential for synthetic carbohydrate chemistry and as a tool for studying biological systems. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of relevant biological pathways, primarily focusing on the well-understood roles of its D-enantiomer to provide a comprehensive context for researchers.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its application in experimental settings, influencing its handling, storage, and reactivity.

Tabulated Physical and Chemical Data

For ease of reference and comparison, the key quantitative data for this compound are presented in the following tables.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 129-131 °C | |

| Boiling Point | Not available (decomposes) | |

| Density | ~1.54 g/cm³ (estimate) | |

| Hygroscopicity | Hygroscopic |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | Soluble (100 mg/mL) | 25 | |

| Ethanol | Sparingly soluble | 25 | |

| Methanol | Sparingly soluble | 25 | |

| DMSO | Soluble | 25 | |

| Dimethylformamide (DMF) | Soluble | 25 |

Table 3: Optical Properties of this compound

| Property | Value | Conditions | References |

| Specific Rotation [α]D | -13.5° to -15.5° | c=4 in H₂O, 20°C |

Chemical Reactivity and Stability

This compound, as a monosaccharide, exhibits reactivity characteristic of aldoses. It can exist in equilibrium between its open-chain and cyclic (pyranose and furanose) forms. Key chemical reactions include:

-

Oxidation: The aldehyde group in the open-chain form can be oxidized to a carboxylic acid, forming L-mannonic acid. Stronger oxidizing agents can oxidize both the aldehyde and the primary alcohol group to form L-mannaric acid.

-

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding L-mannitol.

-

Glycosylation: The anomeric hydroxyl group is reactive and can participate in the formation of glycosidic bonds with alcohols, phenols, or other sugars. This is a cornerstone of synthetic carbohydrate chemistry.

-

Esterification and Etherification: The hydroxyl groups of this compound can be converted to esters and ethers to protect them during synthetic manipulations or to modify the molecule's properties.

This compound is generally stable under neutral conditions but is sensitive to strong acids and bases, which can catalyze isomerization and degradation reactions. It should be stored in a cool, dry place, protected from moisture due to its hygroscopic nature.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, designed to be readily applicable in a laboratory setting.

Determination of Melting Point

Objective: To determine the melting point range of this compound as an indicator of purity.

Materials:

-

This compound sample (finely powdered and dried)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours. Grind the sample to a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Loading: Pack the dry, powdered this compound into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15 °C/minute) to get a rough estimate.

-

Accurate Determination: Set the heating rate to 1-2 °C/minute, starting from a temperature approximately 15-20 °C below the expected melting point.

-

Observation: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound, a characteristic property of chiral molecules.

Materials:

-

This compound sample

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

-

Solvent (deionized water)

Procedure:

-

Solution Preparation: Accurately weigh approximately 400 mg of this compound and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the solution is homogeneous. This creates a concentration (c) of approximately 0.4 g/mL.

-

Polarimeter Calibration: Calibrate the polarimeter using a blank (deionized water).

-

Measurement: Rinse the polarimeter cell with the this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Replicates: Repeat the measurement at least three times and calculate the average specific rotation.

Caption: Protocol for Measuring Specific Rotation.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatic water bath

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Equilibrium Method: Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Stirring: Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After stirring, allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

-

Quantification: Evaporate the solvent from the filtered supernatant and weigh the residue. Alternatively, analyze the concentration of the supernatant using a suitable analytical technique such as HPLC with a refractive index detector.

-

Calculation: Express the solubility in terms of mg/mL or g/100 mL.

References

L-Mannose: A Comprehensive Technical Guide on a Rare Sugar in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of L-Mannose

This compound, a C-2 epimer of L-glucose, is a monosaccharide classified as a rare sugar due to its limited abundance in nature.[1] Unlike its ubiquitous D-enantiomer, this compound is not a primary component of metabolic pathways in most organisms. However, its unique stereochemistry and potential biological activities have garnered increasing interest in the field of glycobiology and drug development. This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, enzymatic synthesis, analytical methodologies, and its emerging role in biological systems. While research on this compound is still in its nascent stages compared to D-Mannose, this document consolidates the current understanding to serve as a valuable resource for the scientific community.

Physicochemical and Biochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [2][3] |

| Molar Mass | 180.16 g/mol | [2][3] |

| Melting Point | 129-131 °C | |

| Solubility in Water | 100 mg/mL | |

| Appearance | White to beige powder | |

| Synonyms | L-(-)-Mannose |

Rarity in Nature

This compound is not typically utilized in the biological systems of most organisms, which contributes to its designation as a "rare sugar". While D-Mannose can be found in small amounts in various fruits like apples, oranges, and peaches, and is a significant component of mannans and glycoproteins, the natural abundance of this compound is not well-quantified in the scientific literature. Its rarity necessitates its production through enzymatic or chemical synthesis for research and industrial applications.

Enzymatic Synthesis of this compound

The most common and efficient method for producing this compound is through the enzymatic isomerization of more readily available sugars, primarily utilizing the enzyme L-rhamnose isomerase.

The Role of L-Rhamnose Isomerase

L-rhamnose isomerase (EC 5.3.1.14) is an enzyme that catalyzes the reversible isomerization between L-rhamnose and L-rhamnulose. Notably, this enzyme exhibits broad substrate specificity and can catalyze the isomerization of other aldoses and ketoses, including the conversion of L-fructose to this compound.

Kinetic Parameters of L-Rhamnose Isomerases for this compound Production

The efficiency of this compound production is dependent on the source of the L-rhamnose isomerase and the reaction conditions. The following table summarizes the kinetic parameters of L-rhamnose isomerases from various microbial sources for different substrates, including this compound.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| Bacillus subtilis 168 | This compound | - | - | - | 8.0 | 70 | |

| Caldicellulosiruptor obsidiansis OB47 | This compound | - | - | 57.9 | 8.0 | 85 | |

| Escherichia coli | This compound | - | - | - | - | - | |

| Pseudomonas stutzeri | L-Rhamnose | 11-19.4 | - | 240-280 | - | - |

Note: Comprehensive kinetic data for this compound as a substrate is limited in the literature.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the enzymatic synthesis of this compound from L-fructose using a recombinant L-rhamnose isomerase.

Objective: To produce this compound through the enzymatic isomerization of L-fructose.

Materials:

-

Recombinant L-rhamnose isomerase (purified)

-

L-fructose

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Metal cofactor solution (e.g., 10 mM MnCl₂)

-

Reaction vessel (e.g., temperature-controlled shaker)

-

Quenching solution (e.g., 0.1 M HCl)

-

Analytical equipment for sugar analysis (e.g., HPLC system)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing L-fructose at a desired concentration (e.g., 100 g/L) in the reaction buffer.

-

Add the metal cofactor to the final concentration required for optimal enzyme activity (e.g., 1 mM Mn²⁺).

-

Pre-incubate the reaction mixture at the optimal temperature for the specific L-rhamnose isomerase being used (e.g., 70°C for Bacillus subtilis L-RhI).

-

-

Enzyme Addition:

-

Initiate the reaction by adding a predetermined amount of purified L-rhamnose isomerase to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified period (e.g., 4-24 hours). The reaction time will depend on the enzyme concentration and desired conversion rate.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution to lower the pH and inactivate the enzyme.

-

-

Analysis:

-

Analyze the reaction mixture to determine the concentration of this compound produced. This is typically done using HPLC analysis.

-

Analytical Methodologies for this compound

Accurate and reliable quantification of this compound is essential for research and quality control. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of monosaccharides.

Experimental Protocol: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a given sample.

Materials:

-

HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD)

-

Carbohydrate analysis column (e.g., amino-based or ion-exchange column)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

This compound standard of known concentration

-

Sample for analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase or ultrapure water.

-

If the sample is a complex biological matrix, a protein precipitation step (e.g., with acetonitrile) may be necessary, followed by centrifugation.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Standard Curve Generation:

-

Prepare a series of this compound standards of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a standard curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Determine the peak area of this compound in the sample.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample using the standard curve.

-

Enzymatic Assays

Enzymatic assays offer a specific and sensitive method for quantifying mannose. While most established protocols are for D-mannose, they can be adapted for this compound if the appropriate enzymes are available.

Experimental Protocol: General Enzymatic Assay for Mannose

Objective: To determine the concentration of mannose in a sample using a coupled enzyme reaction.

Materials:

-

Spectrophotometer

-

Enzymes: Hexokinase, Mannose-6-phosphate isomerase, Glucose-6-phosphate dehydrogenase

-

ATP (Adenosine triphosphate)

-

NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

Mannose standard solution

-

Sample containing mannose

Procedure:

-

Reaction Principle: This assay is based on the following coupled reactions:

-

Mannose + ATP --(Hexokinase)--> Mannose-6-phosphate + ADP

-

Mannose-6-phosphate --(Mannose-6-phosphate isomerase)--> Fructose-6-phosphate

-

Fructose-6-phosphate --(Phosphoglucose isomerase)--> Glucose-6-phosphate

-

Glucose-6-phosphate + NADP⁺ --(Glucose-6-phosphate dehydrogenase)--> 6-phosphogluconate + NADPH + H⁺

-

-

Assay Setup:

-

In a cuvette, prepare a reaction mixture containing the reaction buffer, ATP, and NADP⁺.

-

Add the sample or mannose standard to the cuvette.

-

Measure the initial absorbance at 340 nm.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a mixture of the three enzymes (hexokinase, mannose-6-phosphate isomerase, and glucose-6-phosphate dehydrogenase).

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

The reaction is complete when the absorbance reaches a plateau.

-

-

Calculation:

-

The change in absorbance is directly proportional to the amount of mannose in the sample. Calculate the concentration using a standard curve or the molar extinction coefficient of NADPH.

-

This compound in Glycobiology and Signaling

The role of this compound in glycobiology is an area of active investigation. While information specific to this compound is limited, the well-established roles of D-mannose and the mannose receptor provide a framework for potential areas of interest.

Mannose in Glycosylation

D-mannose is a fundamental component of N-linked glycosylation, a critical post-translational modification of proteins. The process begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains. While this compound is not known to be incorporated into mammalian glycans, its structural similarity to other sugars suggests the potential for it to interact with glycosyltransferases or other carbohydrate-binding proteins.

The Mannose Receptor and Immune Signaling

The Mannose Receptor (MR, CD206) is a C-type lectin receptor primarily expressed on the surface of macrophages and dendritic cells. It plays a crucial role in innate immunity by recognizing mannose-terminated glycans on the surface of pathogens, leading to their phagocytosis and clearance.

Engagement of the Mannose Receptor can also modulate cellular signaling and cytokine production. While the cytoplasmic tail of the MR lacks intrinsic signaling motifs, it can cooperate with other receptors, such as Toll-like receptors (TLRs), to initiate downstream signaling cascades. For instance, the MR has been shown to be essential for the production of both pro- and anti-inflammatory cytokines.

Note on this compound Specificity: It is important to emphasize that the vast majority of research on the Mannose Receptor and its signaling sequelae has been conducted using D-mannose or mannosylated ligands. The specific interactions and signaling outcomes of this compound with the Mannose Receptor or other cellular receptors have not been extensively studied and remain an open area of research.

Visualization of Mannose-Related Signaling Pathways

The following diagrams illustrate key signaling pathways associated with mannose recognition and its downstream effects. Disclaimer: These pathways are primarily based on studies of D-mannose and the Mannose Receptor. The direct involvement of this compound in these specific pathways requires further investigation.

Caption: Mannose Receptor-mediated phagocytosis and signaling pathway.

Caption: Proposed mechanism of D-Mannose-induced regulatory T cell differentiation.

Conclusion and Future Directions

This compound remains a frontier in glycobiology research. Its rarity in nature and the limited understanding of its specific biological functions present both challenges and opportunities. The development of efficient enzymatic synthesis methods has made this compound more accessible for investigation. Future research should focus on elucidating the specific interactions of this compound with cellular receptors and its impact on signaling pathways, particularly in the context of the immune system. A deeper understanding of this compound's biological activities could unlock its potential for the development of novel therapeutics and research tools. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing rare sugar.

References

- 1. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of L-Mannose: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of L-mannose is intrinsically linked to the foundational work of Emil Fischer in the late 19th century, a period that defined our understanding of sugar stereochemistry. Unlike its abundant D-enantiomer, this compound is a rare sugar, not commonly found in nature. Its discovery was not a singular event of isolation from a natural source, but rather a triumph of synthetic chemistry and deductive reasoning. This guide provides a detailed technical overview of the historical synthesis, characterization, and early metabolic studies of this compound.

The Dawn of Sugar Stereochemistry: Emil Fischer's Contribution

The story of this compound begins with the elucidation of the structures of the D-sugars. Emil Fischer, through his groundbreaking work, established the stereochemical relationships between aldoses. A cornerstone of his research was the development of the Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose. This reaction, when applied to an aldopentose like arabinose, results in the formation of two C-2 epimeric aldohexoses.

Fischer's application of this synthesis to D-arabinose famously yielded a mixture of D-glucose and D-mannose, thereby establishing their relationship as C-2 epimers. The logical extension of this work was to apply the same synthetic principles to the L-series of sugars. The synthesis of this compound was, therefore, a predictable and confirmatory step in Fischer's systematic construction of the sugar family, demonstrating the universal applicability of his stereochemical theories. The discovery of this compound was a direct result of the application of the Kiliani-Fischer synthesis to L-arabinose.

The First Synthesis: The Kiliani-Fischer Synthesis of this compound

The first synthesis of this compound was achieved by applying the Kiliani-Fischer synthesis to L-arabinose. This process elongates the carbon chain of L-arabinose by one carbon, creating a new chiral center at C-2 and resulting in a mixture of the two C-2 epimers: L-glucose and this compound.

Experimental Protocol: Kiliani-Fischer Synthesis of this compound from L-Arabinose (Historical Reconstruction)

The following protocol is a reconstruction based on the classical Kiliani-Fischer synthesis methodology available in the late 19th and early 20th centuries.

Step 1: Cyanohydrin Formation

-

An aqueous solution of L-arabinose is reacted with hydrogen cyanide (or an aqueous solution of sodium cyanide).

-

The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of L-arabinose.

-

This reaction is not stereospecific at the new chiral center, resulting in a mixture of two diastereomeric cyanohydrins: L-glucononitrile and L-mannononitrile.

Step 2: Hydrolysis to Aldonic Acid Lactones

-

The mixture of cyanohydrins is heated in water.

-

This hydrolyzes the nitrile groups to carboxylic acids, forming L-gluconic acid and L-mannonic acid.

-

These aldonic acids readily cyclize under the reaction conditions to form the more stable five-membered (gamma) lactones: L-gluconolactone and L-mannonolactone.

Step 3: Separation of the Diastereomeric Lactones

-

The separation of the L-gluconolactone and L-mannonolactone is a critical and challenging step.

-

Historically, this was achieved by fractional crystallization. The differing solubilities of the two lactones in specific solvents (such as ethanol or acetone) would be exploited.

-

Alternatively, derivatives such as the phenylhydrazides of the corresponding aldonic acids could be formed. These derivatives often have distinct crystalline forms and melting points, facilitating their separation. After separation, the desired derivative is converted back to the lactone.

Step 4: Reduction to Aldoses

-

The separated L-mannonolactone is reduced to this compound.

-

The classic method for this reduction is the use of a sodium amalgam (Na/Hg) in a weakly acidic solution.

-

The lactone is reduced to the corresponding aldose, this compound.

Diagram of the Kiliani-Fischer Synthesis of this compound

The Logic of Stereochemical Proof

Emil Fischer's determination of the stereochemistry of the hexoses was a landmark in organic chemistry. The logic used to assign the structures of D-glucose and D-mannose is mirrored in the L-series. A key part of this proof involved the oxidation of the sugars to their corresponding dicarboxylic acids (aldaric acids) and observing the optical activity of the products.

The fact that D-glucose and D-mannose are C-2 epimers was established because they both yield the same osazone upon reaction with phenylhydrazine. This is because the reaction with phenylhydrazine involves both C-1 and C-2, thus destroying the stereochemical difference between the two sugars at C-2.

Logical Flow of Fischer's Stereochemical Proof

Quantitative Data for this compound

Historical quantitative data for this compound from the period of its discovery is scarce. However, data for a key intermediate in its synthesis, L-arabonsäurelacton (L-arabinonic acid lactone), was published by Emil Fischer in 1899. Modern sources provide the physical properties of this compound.

| Property | Historical Value (Intermediate) | Modern Value (this compound) |

| Compound | L-Arabonsäurelacton | L-(-)-Mannose |

| Melting Point | 97-98 °C | 129-131 °C |

| Specific Rotation ([α]D) | -73.9° | -14° (c=4 in H₂O) |

| Molecular Formula | C₅H₈O₅ | C₆H₁₂O₆ |

| Molar Mass | 148.11 g/mol | 180.16 g/mol |

| Solubility | - | Soluble in water (100 mg/mL) |

Early Insights into this compound Metabolism

While this compound is not a common metabolite in most organisms, early studies revealed that some bacteria can utilize it as a carbon source. A notable example is the bacterium Aerobacter aerogenes (now classified as Enterobacter aerogenes). Research demonstrated that a mutant strain of this bacterium could grow on this compound by co-opting the enzymes of its L-rhamnose metabolic pathway.

The this compound Metabolic Pathway in Aerobacter aerogenes

The catabolism of this compound in this bacterium proceeds through a three-step enzymatic pathway:

-

Isomerization: this compound is first isomerized to L-fructose by an isomerase.

-

Phosphorylation: L-fructose is then phosphorylated at the C-1 position by a kinase to yield L-fructose-1-phosphate.

-

Cleavage: Finally, L-fructose-1-phosphate is cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. DHAP can directly enter glycolysis, while L-glyceraldehyde can be further metabolized.

Metabolic Pathway of this compound in Aerobacter aerogenes

Conclusion

The discovery of this compound was not a moment of serendipity but a testament to the systematic and logical approach of Emil Fischer. Its synthesis from L-arabinose via the Kiliani-Fischer reaction was a crucial step in confirming the stereochemical theories that form the bedrock of carbohydrate chemistry. While this compound remains a rare sugar with limited natural occurrence and biological roles, its history is a compelling chapter in the annals of organic chemistry. The ability of certain microorganisms to metabolize this "unnatural" sugar provides interesting insights into enzymatic promiscuity and the evolution of metabolic pathways. For today's researchers, the story of this compound serves as a powerful example of how fundamental synthetic and analytical chemistry can unlock the complexities of the biological world.

The Industrial Potential of L-Mannose: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Mannose, a rare sugar and the C-2 epimer of L-glucose, is emerging as a valuable chiral building block in the chemical and pharmaceutical industries. While its isomer, D-mannose, has well-documented applications in dietary supplements and therapeutics, particularly for urinary tract infections, the industrial utility of this compound lies predominantly in its role as a sophisticated starting material for the asymmetric synthesis of complex organic molecules. This technical guide provides an in-depth overview of the current and potential industrial applications of this compound, with a focus on its synthesis, utility as a chiral precursor, and the biological significance of L-sugars in drug development.

Production and Synthesis of this compound

The limited natural abundance of this compound necessitates its production through synthetic or enzymatic methods for industrial use. The economic feasibility of these methods is a critical factor for its broader application.

Chemical Synthesis

Chemical synthesis routes to this compound often start from more abundant sugars, such as D-glucose, and involve stereochemical inversions.

Representative Protocol: Synthesis of this compound derivatives from D-Glucose

An efficient route to orthogonally protected L-sugars, including this compound, has been developed from D-glucose. The strategy involves switching the functional groups at the C1 and C5 positions of D-glucose to obtain an L-glucose intermediate, which can then be converted to this compound derivatives.[1]

-

Starting Material: 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose

-

Key Steps:

-

Oxidation of the C6 hydroxyl group.

-

Wittig olefination to introduce a vinyl group.

-

Ozonolysis and reduction to form the L-idofuranose derivative.

-

Epimerization at C2 to yield the L-mannofuranose derivative.

-

-

Yields: Good yields are reported for the individual steps at a laboratory scale.[1]

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Oxidation | PCC, CH₂Cl₂ | ~90 |

| 2 | Wittig Reaction | Ph₃P=CH₂, THF | ~85 |

| 3 | Ozonolysis/Reduction | O₃, CH₂Cl₂; then NaBH₄, EtOH | ~80 |

| 4 | Epimerization | 1. MsCl, Py; 2. NaOAc, DMF | ~75 |

Table 1: Representative yields for the chemical synthesis of this compound precursors.

Enzymatic Synthesis

Enzymatic methods offer a more environmentally friendly and highly specific alternative to chemical synthesis. Isomerases and epimerases are key enzymes in the biotechnological production of rare sugars. While well-established for D-Mannose, enzymatic routes to this compound are an active area of research. For instance, L-rhamnose isomerase can be used for the production of this compound from L-fructose.[2]

Workflow for Enzymatic Production of L-Sugars

The general workflow for enzymatic production of L-sugars involves the use of specific enzymes to convert a readily available starting material into the desired L-sugar. This process often requires screening for suitable enzymes, optimizing reaction conditions, and developing efficient purification methods.

Caption: Generalized workflow for the enzymatic production of this compound.

This compound as a Chiral Precursor in Asymmetric Synthesis

The primary industrial value of this compound is its utility as a chiral synthon. The defined stereochemistry of its multiple chiral centers makes it an excellent starting material for the synthesis of complex molecules with specific stereoisomerism, which is crucial for their biological activity.

Synthesis of Other L-Sugars

This compound serves as a precursor for the synthesis of other rare L-sugars that are difficult to obtain from natural sources. A notable example is the synthesis of L-rhamnose (6-deoxy-L-mannose), a sugar with applications in the food and pharmaceutical industries.[3]

Synthetic Pathway from this compound to L-Rhamnose

The conversion of this compound to L-Rhamnose involves the deoxygenation of the C6 hydroxyl group. This multi-step synthesis requires protection of other hydroxyl groups, activation of the C6 hydroxyl, and subsequent reduction.

Caption: Synthetic pathway from this compound to L-Rhamnose.

Precursor for Bioactive Molecules and Pharmaceuticals

L-sugars are components of numerous bioactive natural products, including antibiotics, anticancer agents, and antiviral nucleoside analogues. The synthesis of these complex molecules often relies on the use of L-sugars as chiral building blocks. This compound and its derivatives can be crucial intermediates in these synthetic routes. For instance, L-nucleoside analogues have shown significant therapeutic potential, and their synthesis can be approached using L-ribose derived from L-arabinose, which itself can be related synthetically to other L-sugars.[4]

Example: this compound in the Synthesis of Glycosylated Antitumor Ether Lipids (GAELs)

In the development of novel cancer therapies, L-sugars are being incorporated into drug candidates to enhance their efficacy and reduce metabolic degradation. For example, this compound has been used as a starting material in the multi-step synthesis of L-glucosamine-derived GAELs, which have demonstrated cytotoxicity against various cancer cell lines.

Experimental Protocol Outline: Synthesis of a GAEL Precursor from this compound

-

Acetylation: The hydroxyl groups of this compound are protected by acetylation using acetic anhydride in pyridine.

-

Glycosylation: The acetylated this compound is converted to a thiophenyl glycoside using thiophenol and a Lewis acid catalyst (e.g., BF₃·Et₂O).

-

Deacetylation: The acetyl groups are removed to yield the thiophenyl L-mannoside.

-

Further Modifications: The thiophenyl L-mannoside then undergoes a series of reactions to introduce the lipid and amino functionalities required for the final GAEL structure.

| Step | Reaction | Key Reagents | Reported Yield (%) |

| 1 | Penta-acetylation | Ac₂O, Pyridine | >90 |

| 2 | Thiophenyl glycosylation | Thiophenol, BF₃·Et₂O | 70-80 |

| 3 | Deacetylation | NaOMe, MeOH | >90 |

Table 2: Typical yields for the initial steps in the synthesis of a GAEL precursor from this compound.

Potential Applications in Drug Development and Glycobiology

While direct therapeutic applications of this compound are not as established as for D-Mannose, the unique properties of L-sugars make them an area of interest for future drug development.

Glycosylation and Biological Recognition

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, and function. The vast majority of naturally occurring glycans are composed of D-sugars. The incorporation of L-sugars into glycoconjugates can create novel structures with unique biological properties.

Mammals generally lack the enzymes to metabolize L-sugars, which means that drugs or probes containing L-sugars may have increased metabolic stability. This is a significant advantage in drug design, potentially leading to longer half-lives and improved pharmacokinetic profiles.

Significance of L-Sugars in Biological Systems